1-Methyl-7-azaindole-4-carboxylic acid
Overview
Description
1-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O2 It is a derivative of azaindole, which is a nitrogen-containing analog of indole
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-7-azaindole-4-carboxylic acid are currently unknown. The compound is a derivative of azaindole, a class of compounds known for their diverse biological activities . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of azaindole, it may share some of the biological activities common to this class of compounds. Without specific information on its targets, it’s challenging to describe its precise mode of action .
Biochemical Pathways
Azaindoles are known to interact with various biological pathways, but the specific pathways influenced by this compound remain to be identified .
Result of Action
Given the lack of information on its targets and mode of action, it’s challenging to predict its specific effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-azaindole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as the Sonogashira coupling reaction. This method involves the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts and copper co-catalysts .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-azaindole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azaindole derivatives.
Scientific Research Applications
1-Methyl-7-azaindole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-7-azaindole: Lacks the carboxylic acid group, making it less polar.
7-Azaindole-4-carboxylic acid: Lacks the methyl group, affecting its reactivity and solubility.
1-Methylindole-4-carboxylic acid: Contains an indole ring instead of an azaindole ring, altering its electronic properties.
Uniqueness
1-Methyl-7-azaindole-4-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the azaindole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-3-6-7(9(12)13)2-4-10-8(6)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPGPKFADPMZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653881 | |
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147753-38-5 | |
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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